
2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine, also known as clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and opioid withdrawal. In
Wirkmechanismus
Clonidine works by binding to alpha-2 adrenergic receptors in the brain and peripheral nervous system. This results in the inhibition of the release of norepinephrine, a neurotransmitter that is responsible for the fight or flight response. By reducing the activity of the sympathetic nervous system, 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine reduces blood pressure, reduces hyperactivity and impulsivity in children with ADHD, and reduces anxiety.
Biochemical and Physiological Effects:
Clonidine has several biochemical and physiological effects. Some of them are:
1. Blood Pressure: Clonidine reduces blood pressure by reducing the activity of the sympathetic nervous system.
2. Heart Rate: Clonidine reduces heart rate by reducing the activity of the sympathetic nervous system.
3. Respiratory Rate: Clonidine reduces respiratory rate by reducing the activity of the sympathetic nervous system.
4. Gastrointestinal Motility: Clonidine reduces gastrointestinal motility by reducing the activity of the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Clonidine has several advantages and limitations for lab experiments. Some of them are:
Advantages:
1. Clonidine is a well-studied medication with a known mechanism of action.
2. Clonidine is readily available and can be obtained in pure form.
3. Clonidine has a long half-life, which allows for sustained effects.
Limitations:
1. Clonidine has several off-target effects, which can complicate the interpretation of experimental results.
2. Clonidine can have different effects in different animal models, which can make it difficult to generalize the results.
3. Clonidine can interact with other medications, which can confound the experimental results.
Zukünftige Richtungen
There are several future directions for the scientific research application of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine. Some of them are:
1. Development of new formulations: There is a need for the development of new formulations of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine that can improve its efficacy and reduce its side effects.
2. Identification of new therapeutic uses: There is a need for the identification of new therapeutic uses of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine, which can expand its clinical applications.
3. Mechanistic studies: There is a need for mechanistic studies to understand the cellular and molecular mechanisms of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine's effects.
4. Clinical trials: There is a need for clinical trials to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine in new therapeutic applications.
Synthesemethoden
Clonidine can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of sodium hydroxide to form 4-chloro-phenylglycol. The second step involves the reaction of 4-chloro-phenylglycol with phosgene to form 4-chloro-benzoyl chloride. The third step involves the reaction of 4-chloro-benzoyl chloride with imidazole to form 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine.
Wissenschaftliche Forschungsanwendungen
Clonidine has been extensively studied for its potential therapeutic uses in various medical conditions. Some of the scientific research applications of 2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine are:
1. Hypertension: Clonidine is used to treat high blood pressure. It works by reducing the activity of the sympathetic nervous system, which is responsible for regulating blood pressure.
2. ADHD: Clonidine is used as an alternative treatment option for ADHD. It works by reducing hyperactivity and impulsivity in children with ADHD.
3. Anxiety Disorders: Clonidine is used to treat anxiety disorders such as panic disorder, social anxiety disorder, and post-traumatic stress disorder. It works by reducing the activity of the sympathetic nervous system, which is responsible for the fight or flight response.
4. Opioid Withdrawal: Clonidine is used as a part of the treatment for opioid withdrawal. It works by reducing the symptoms of withdrawal such as anxiety, agitation, and muscle aches.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-3-1-10(2-4-11)5-6-14-9-12-15-7-8-16-12/h1-4,7-8,14H,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNDZYXYRESHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=NC=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
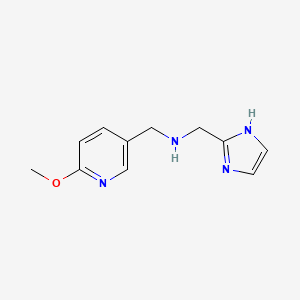

![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)
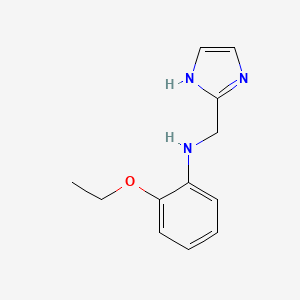

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

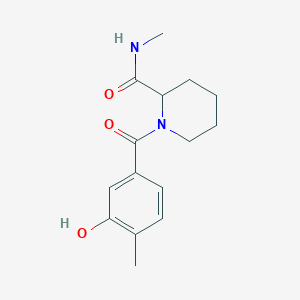
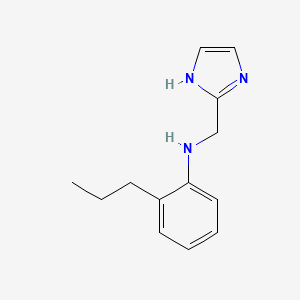
![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)
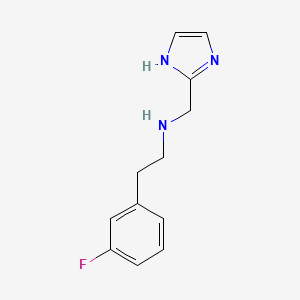
![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)